9,10-Di(trimethylsilylethynyl)anthracene
Overview
Description
9,10-Di(trimethylsilylethynyl)anthracene is an organic compound with the molecular formula C24H26Si2. It is a derivative of anthracene, where the hydrogen atoms at the 9 and 10 positions are replaced by trimethylsilylethynyl groups. This compound is known for its unique photophysical properties and is used in various scientific research applications, particularly in the fields of organic electronics and photonics .
Mechanism of Action
Target of Action
9,10-Di(trimethylsilylethynyl)anthracene, also known as 9,10-Bis((trimethylsilyl)ethynyl)anthracene, is a highly conjugated organic compound . It is primarily used in materials science and industry . The compound’s primary target is the generation of free radicals during polymerization via irradiated photoredox catalysis .
Mode of Action
The compound interacts with its targets through a process known as photodimerisation . Upon UV irradiation, the compound undergoes a photodimerisation reaction . This reaction is completely thermally reversible .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to the generation of free radicals during polymerization . The compound’s interaction with UV light triggers a series of reactions that lead to the formation of free radicals . These radicals can then participate in various biochemical reactions, including polymerization .
Pharmacokinetics
Given its use in materials science and industry, it is likely that the compound’s adme (absorption, distribution, metabolism, and excretion) properties and their impact on bioavailability are highly dependent on the specific conditions of its use .
Result of Action
The primary result of the compound’s action is the generation of free radicals during polymerization . These radicals can then participate in various biochemical reactions, leading to the formation of new compounds . In addition, the compound’s photodimerisation reaction upon UV irradiation is completely thermally reversible .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as light and temperature . For instance, the compound’s photodimerisation reaction is triggered by UV irradiation . Furthermore, the reversibility of this reaction is temperature-dependent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Di(trimethylsilylethynyl)anthracene typically involves the reaction of 9,10-dibromoanthracene with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9,10-Di(trimethylsilylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydroanthracene derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
9,10-Di(trimethylsilylethynyl)anthracene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photophysical properties.
Fluorescent Probes: Utilized as a fluorescent probe in biological imaging due to its strong fluorescence.
Material Science: Investigated for its potential in creating new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications as 9,10-Di(trimethylsilylethynyl)anthracene.
9,10-Dimethylanthracene: Another derivative with high fluorescence quantum yield, often used in triplet–triplet annihilation systems.
9,10-Dibromoanthracene: A precursor in the synthesis of various anthracene derivatives, including this compound.
Uniqueness
This compound is unique due to the presence of trimethylsilylethynyl groups, which significantly enhance its photophysical properties compared to other anthracene derivatives. This makes it particularly valuable in applications requiring high fluorescence quantum yield and stability .
Properties
IUPAC Name |
trimethyl-[2-[10-(2-trimethylsilylethynyl)anthracen-9-yl]ethynyl]silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Si2/c1-25(2,3)17-15-23-19-11-7-9-13-21(19)24(16-18-26(4,5)6)22-14-10-8-12-20(22)23/h7-14H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMULQBEYKPFGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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